molecular formula C6H8F3N3O2S B1316354 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide CAS No. 88398-43-0

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B1316354
CAS No.: 88398-43-0
M. Wt: 243.21 g/mol
InChI Key: IGSVDLHSCMWCNW-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C6H7F3N2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of trifluoromethyl and sulfonamide groups in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents for this step include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyrazole derivative with a sulfonyl chloride (RSO2Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the sulfonamide group, making it less versatile in certain applications.

    1,5-Dimethyl-3-(trifluoromethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties and reactivity.

    1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group, affecting its biological activity and solubility.

Uniqueness

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3O2S/c1-3-4(15(10,13)14)5(6(7,8)9)11-12(3)2/h1-2H3,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSVDLHSCMWCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568833
Record name 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-43-0
Record name 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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